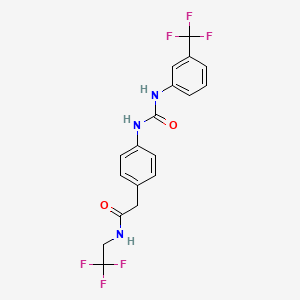
N-(2,2,2-trifluoroethyl)-2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a trifluoromethyl group and a ureido group attached to a phenyl ring. The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 and consists of a carbon atom bound to three fluorine atoms and connected by a single bond to the rest of the molecule . The ureido group (-NH-CO-NH2) is a functional group that consists of a carbonyl group flanked by two amine residues .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electronegativity of the fluorine atoms in the trifluoromethyl group, which could cause the molecule to have a polar nature .Chemical Reactions Analysis
The trifluoromethyl group is known to be quite stable but can participate in various reactions due to the presence of the highly electronegative fluorine atoms . The ureido group can participate in reactions typical of both amines and carbonyl compounds .Physical And Chemical Properties Analysis
Based on its components, this compound would likely have the physical and chemical properties typical of organofluorines and urea derivatives. For example, the trifluoromethyl group is known to increase the stability, lipophilicity, and bioavailability of organic compounds .Scientific Research Applications
Applications in Fluorine Chemistry
Fluorinated compounds, like the one mentioned, are critical in developing new electrophilic fluorinating agents. These agents are instrumental in synthesizing fluorinated analogs of organic compounds, which have significant applications in medicinal chemistry due to their enhanced stability, lipophilicity, and bioavailability. Research by Banks et al. (1996) on N-halogeno compounds showcases the utility of fluorinated reagents in selectively introducing fluorine atoms into organic substrates, offering insights into the development of novel fluorination methodologies that could be applicable to a wide array of compounds including the one of interest (Banks, Besheesh, & Tsiliopoulos, 1996).
Role in Material Science
The synthesis and structural characterization of fluorinated compounds provide foundational knowledge for designing materials with specific properties. For example, the work of Negrebetsky et al. (2008) on (O → Si)-chelate compounds reveals the complex stereochemistry and dynamic behavior of silicon-containing compounds, potentially guiding the synthesis of new materials with applications in catalysis, polymer science, and nanotechnology (Negrebetsky et al., 2008).
Implications in Drug Development
Flutamide and its derivatives, as discussed in several studies, highlight the transformation of fluorinated compounds under different conditions and their metabolism in biological systems. These investigations not only contribute to understanding drug behavior in vivo but also to designing safer and more effective therapeutic agents by elucidating the pathways of drug activation and detoxification (Watanabe, Fukuyoshi, & Oda, 2015).
Agriculture and Plant Protection
The compound mefluidide, related to the chemical structure , demonstrates the potential of fluorinated compounds in agriculture. Tseng and Li (1984) explored mefluidide's ability to protect plants from chilling injury, indicating the significance of such compounds in developing agrochemicals that enhance crop resilience to environmental stresses (Tseng & Li, 1984).
Future Directions
properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)-2-[4-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F6N3O2/c19-17(20,21)10-25-15(28)8-11-4-6-13(7-5-11)26-16(29)27-14-3-1-2-12(9-14)18(22,23)24/h1-7,9H,8,10H2,(H,25,28)(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLIYTXHLWCGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-trifluoroethyl)-2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2488152.png)
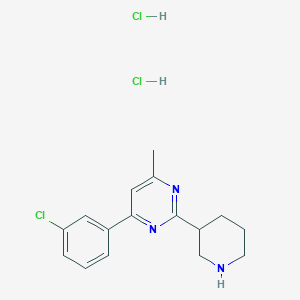
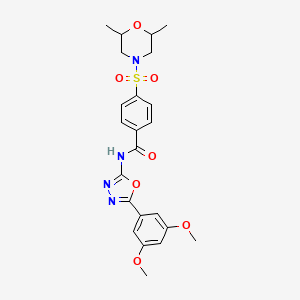
![1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2488157.png)
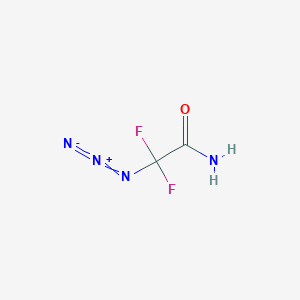
![5-((4-Ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2488160.png)
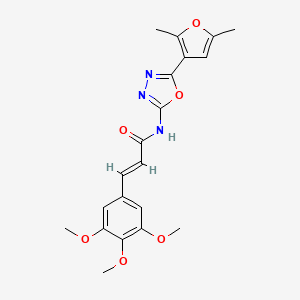

![N-Ethyl-N-[2-[4-(2-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2488164.png)
![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2488165.png)
![Tert-butyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2488168.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2488169.png)
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2488171.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2488174.png)